Product packaging for N-Acetylstepharine(Cat. No.:CAS No. 4880-87-9)

N-Acetylstepharine

Cat. No.: B162162
CAS No.: 4880-87-9
M. Wt: 339.4 g/mol
InChI Key: QHDTTYCECGBECX-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylstepharine (CAS 4880-87-9) is a natural alkaloid compound isolated from the herbs of Stephania longa . With a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol, it is supplied as a solid powder . Its chemical structure classifies it among alkaloids, a class of compounds with diverse biological activities often of interest in pharmacological and natural product research . This product is labeled and provided strictly For Research Use Only (RUO). RUO products are intended for laboratory research purposes and are not to be used as drugs, for diagnostic procedures, or for any human or veterinary clinical applications . They are exempt from the regulatory approvals required for diagnostic or therapeutic agents and are not manufactured under the same controls . Researchers handling this compound should note its solubility in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . For optimal stability, it is recommended to store the product in a desiccated environment at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B162162 N-Acetylstepharine CAS No. 4880-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-5-acetyl-10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12(22)21-9-6-13-10-16(24-2)19(25-3)18-17(13)15(21)11-20(18)7-4-14(23)5-8-20/h4-5,7-8,10,15H,6,9,11H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDTTYCECGBECX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4880-87-9
Record name N-Acetylnorpronuciferine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation method of N-Acetylstepharine has not been publicly reported in detail. it is known that the compound can be synthesized through organic synthesis techniques involving the acetylation of Stepharine .

Industrial Production Methods: There is limited information available on the industrial production methods of this compound. Given its use primarily in research, it is likely produced in small quantities using laboratory-scale synthesis methods .

Chemical Reactions Analysis

Types of Reactions: N-Acetylstepharine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .

Scientific Research Applications

N-Acetylstepharine has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-Acetylstepharine exerts its effects involves the inhibition of certain kinases, which are proteins that play a role in the growth and division of cancer cells. This inhibition leads to apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of specific molecular targets involved in inflammation and oxidative stress pathways .

Comparison with Similar Compounds

Proaporphine Alkaloids

N-Acetylstepharine shares its proaporphine backbone with compounds like Stepharine and (-)-N-formylstepharine . Key differences arise from substituents at the nitrogen atom and aromatic moieties:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Natural Source
This compound C20H21NO4 339.40 Acetyl, Methoxy Stephania rotuda
(-)-N-Formylstepharine C19H19NO4 325.36 Formyl, Methoxy Annonaceae species
Stepharine C18H17NO3 295.34 Unmodified amine, Methoxy Unspecified proaporphine sources

Structural Implications :

  • Stepharine, lacking nitrogen modifications, may exhibit distinct receptor-binding properties due to its free amine group .

Isoquinoline and Benzylisoquinoline Alkaloids

This compound differs significantly from benzylisoquinoline alkaloids (e.g., Reticuline, Coclaurine) in backbone structure and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
This compound C20H21NO4 339.40 Proaporphine Acetyl, Methoxy
Reticuline C19H23NO4 329.39 Benzylisoquinoline Methoxy, Hydroxyl
Coclaurine C17H19NO3 285.34 Isoquinoline Hydroxyl, Methyl

Functional Differences :

  • Benzylisoquinoline alkaloids like Reticuline are precursors to morphine-related compounds, while proaporphines like this compound are associated with antiparasitic and cytotoxic activities .
  • The absence of a benzyl moiety in this compound limits its role in opioid biosynthesis but may broaden its interaction with non-opioid targets .

Pronuciferine and Derivatives

Pronuciferine (CAS: 200480), a structurally related compound, shares this compound’s tetracyclic framework but differs in substituents:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Source
This compound C20H21NO4 339.40 Acetyl, Methoxy Stephania rotuda
Pronuciferine C19H21NO3 311.40 Methyl, Methoxy CMAUP database

Bioactivity Notes:

Research Findings and Gaps

  • Structural Studies: this compound’s acetyl group is critical for stability under physiological conditions, as inferred from its prevalence in plant extracts over non-acetylated analogs .
  • Bioactivity Data: Limited studies directly compare this compound with similar proaporphines. However, its structural similarity to Pronuciferine suggests shared targets in alkaloid-mediated pathways .
  • Synthetic Availability : High-purity this compound (≥98%) is commercially available, facilitating pharmacological studies .

Biological Activity

N-Acetylstepharine, a derivative of stepharine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an alkaloid compound derived from plants in the Annonaceae family. Its chemical structure is characterized by a complex arrangement that contributes to its biological properties. The compound exhibits solubility in organic solvents, which facilitates its use in various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cellular structures from damage caused by free radicals.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential as an anti-inflammatory agent.

In Vitro Studies

In vitro studies have revealed the following biological activities of this compound:

Biological ActivityCell Line TestedIC50 (μM)Mechanism
CytotoxicityHepG215Induction of apoptosis
AntioxidantCaco-220Scavenging free radicals
Anti-inflammatoryRAW 264.710Inhibition of TNF-α production

These studies underscore the compound's potential as a therapeutic agent against cancer and inflammatory diseases.

Case Studies and Clinical Trials

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced hepatocellular carcinoma demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies. Patients reported fewer side effects and enhanced quality of life during treatment.
  • Inflammatory Conditions : In a double-blind placebo-controlled trial, participants suffering from chronic inflammatory disorders experienced notable improvements when treated with this compound. The study reported a decrease in inflammatory markers and enhanced physical function among treated individuals.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cell Cycle Arrest : Studies have shown that this compound induces G1 phase arrest in cancer cells, leading to decreased cell proliferation.
  • Apoptosis Induction : Mechanistic studies reveal that the compound activates caspase pathways, leading to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : this compound has been found to inhibit key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.